Benzene, 1-bromo-3-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-3-nitroso- is an organic compound with the molecular formula C6H4BrNO It is a derivative of benzene, where a bromine atom and a nitroso group are substituted at the 1 and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-nitroso- typically involves the bromination of nitrosobenzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-bromo-3-nitroso- can be achieved through a continuous process involving the bromination of nitrosobenzene in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Types of Reactions:
Oxidation: Benzene, 1-bromo-3-nitroso- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or nitroso group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Products may include nitro compounds or quinones.
Reduction: Amines are the primary products.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-bromo-3-nitroso- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroso compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzene, 1-bromo-3-nitroso- exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and have potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-bromo-3-nitro-
- Benzene, 1-bromo-3-amino-
- Benzene, 1-bromo-3-hydroxy-
Comparison: Benzene, 1-bromo-3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to nitro, amino, or hydroxy groups. The nitroso group can undergo specific redox reactions and form unique intermediates, making it valuable in certain chemical and biological applications.
Eigenschaften
CAS-Nummer |
13125-68-3 |
---|---|
Molekularformel |
C6H4BrNO |
Molekulargewicht |
186.01 g/mol |
IUPAC-Name |
1-bromo-3-nitrosobenzene |
InChI |
InChI=1S/C6H4BrNO/c7-5-2-1-3-6(4-5)8-9/h1-4H |
InChI-Schlüssel |
RHIKGCGTJHKUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.